molecular formula C25H22FNO6S B2553747 1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 895646-18-1

1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Número de catálogo: B2553747
Número CAS: 895646-18-1
Peso molecular: 483.51
Clave InChI: AMEGKGUTWUSVGT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative featuring a 3-fluorophenylmethyl group at position 1, methoxy substituents at positions 6 and 7, and a 4-methoxybenzenesulfonyl group at position 3. Its synthesis likely involves sulfonylation and substitution reactions, as inferred from analogous procedures .

Propiedades

IUPAC Name

1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO6S/c1-31-18-7-9-19(10-8-18)34(29,30)24-15-27(14-16-5-4-6-17(26)11-16)21-13-23(33-3)22(32-2)12-20(21)25(24)28/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEGKGUTWUSVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Strategies for the Quinoline Core

The quinoline scaffold is typically constructed via cyclization reactions. A common approach involves the Skraup synthesis or Doebner-Miller reaction , where aniline derivatives undergo condensation with α,β-unsaturated carbonyl compounds. For this compound, the 1,4-dihydroquinolin-4-one core is synthesized by cyclizing 3-(arylamino)propanoic acid derivatives under acidic conditions.

Key steps :

  • Formation of the dihydroquinolinone ring :
    • Cyclohexadione intermediates react with ammonium acetate in the presence of choline chloride and p-toluenesulfonic acid (PTSA) at 100°C under oxygen, yielding the 1,4-dihydroquinolin-4-one framework.
    • Example: Reaction of 1,3-cyclohexadione with aniline derivatives produces 2,3-dihydroquinolin-4-ones with yields exceeding 80%.
  • Regioselective functionalization :
    • Methoxy groups at positions 6 and 7 are introduced via nucleophilic aromatic substitution using methyl iodide and potassium carbonate in dimethylformamide (DMF).

Sulfonylation at Position 3

The 4-methoxybenzenesulfonyl group is introduced through electrophilic aromatic sulfonylation .

Procedure :

  • The quinoline core is treated with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base.
  • Reaction conditions: 0°C to room temperature, 12–24 hours.
  • Yield: 70–85% after silica gel chromatography.

Mechanism :

  • The sulfonyl chloride acts as an electrophile, attacking the electron-rich C-3 position of the quinoline ring. Base-mediated deprotonation stabilizes the intermediate.

Alkylation at Position 1

The (3-fluorophenyl)methyl group is attached via N-alkylation or Friedel-Crafts alkylation .

Optimized method :

  • Step 1 : Generate a quinoline lithium enolate using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).
  • Step 2 : Add 3-fluorobenzyl bromide to the enolate, followed by warming to room temperature.
  • Yield: 60–75%.

Alternative approach :

  • Use Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to couple 3-fluorobenzyl alcohol with the quinoline nitrogen.

Methoxylation at Positions 6 and 7

Methoxy groups are installed via Pd-catalyzed cross-coupling or direct methylation :

  • Buchwald-Hartwig amination :

    • React 6,7-dihydroxyquinoline with methyl iodide and palladium(II) acetate in the presence of Xantphos.
    • Yield: 80–90%.
  • Direct methylation :

    • Treat dihydroxy intermediates with dimethyl sulfate and potassium carbonate in acetone.

One-Pot Cascade Synthesis

Recent advances employ iridium-catalyzed C–H activation for streamlined synthesis:

Protocol :

  • Combine chalcone derivatives with 4-methoxybenzenesulfonyl azide under [Cp*IrCl₂]₂ catalysis.
  • Conditions: 120°C, pivalic acid additive, DCM solvent.
  • Yield: 65–77%.

Advantages :

  • Avoids isolation of intermediates.
  • Simultaneously forms C–N bonds at positions 1 and 3.

Reaction Optimization Data

Step Reagents/Conditions Yield (%) Purity (HPLC)
Quinoline core formation 1,3-cyclohexadione, NH₄OAc, choline chloride:PTSA 81–89 >95
Sulfonylation 4-MeO-C₆H₄SO₂Cl, Et₃N, DCM 70–85 98
Alkylation 3-F-C₆H₄CH₂Br, LDA, THF 60–75 97
Methoxylation Me₂SO₄, K₂CO₃, acetone 80–90 96

Structural Characterization

  • NMR spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.89 (d, J = 8.8 Hz, 2H, SO₂Ar), 6.98 (d, J = 8.8 Hz, 2H, SO₂Ar), 5.32 (s, 2H, CH₂C₆H₄F).
    • ¹³C NMR : δ 182.4 (C=O), 163.1 (SO₂Ar), 152.7 (C-6, C-7 OMe).
  • Mass spectrometry :

    • HR-MS (ESI+) : m/z 483.5 [M+H]⁺ (calc. 483.5).

Challenges and Solutions

  • Regioselectivity in sulfonylation :
    • Use bulky bases (e.g., 2,6-lutidine) to direct sulfonylation to C-3.
  • Oxidation of dihydroquinoline :
    • Employ 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to prevent over-oxidation.

Industrial-Scale Considerations

  • Cost-effective catalysts :
    • Replace Ir with Cu/Fe complexes for large-scale C–H activation.
  • Solvent recycling :
    • Recover DCM via distillation (>90% efficiency).

Applications and Derivatives

This compound serves as a precursor for:

  • Anticancer agents : Modulates kinase activity via sulfonyl group interactions.
  • Antimicrobial hybrids : Combined with quinolone antibiotics.

Análisis De Reacciones Químicas

Types of Reactions

1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating gene expression: Affecting the expression of genes involved in cellular processes.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structural Variations

The target compound belongs to a class of quinolin-4-one derivatives with diverse substitutions. Key analogs include:

3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one ()
  • Substituent Differences: Phenylmethyl group: 4-Chlorophenyl (Cl) vs. 3-Fluorophenyl (F). 4-Methoxybenzenesulfonyl.
  • The absence of a methoxy group on the sulfonyl ring in the analog could reduce solubility or alter steric interactions in biological targets .
1-(4-Chlorophenyl)-N-(3-fluoro-4-((6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide ()
  • Structural Differences: Incorporates a pyridazine ring and a piperidinylpropoxy group on the quinoline core. Features a carboxamide linker instead of a sulfonyl group.
  • Impact :
    • The pyridazine and carboxamide groups may enhance hydrogen-bonding interactions with target proteins.
    • The piperidinylpropoxy substituent could improve membrane permeability or pharmacokinetics .

Actividad Biológica

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H22FNO5SC_{20}H_{22}FNO_5S and a molecular weight of approximately 399.45 g/mol. The presence of a 3-fluorophenyl group, dimethoxy substitutions, and a 4-methoxybenzenesulfonyl moiety suggest that this compound may exhibit diverse pharmacological properties.

Structural Formula

1 3 fluorophenyl methyl 6 7 dimethoxy 3 4 methoxybenzenesulfonyl 1 4 dihydroquinolin 4 one\text{1 3 fluorophenyl methyl 6 7 dimethoxy 3 4 methoxybenzenesulfonyl 1 4 dihydroquinolin 4 one}

Anticancer Activity

Recent studies have indicated that compounds similar to 1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one exhibit significant anticancer properties. For example:

  • In vitro studies have shown that derivatives of quinolinones can induce apoptosis in various cancer cell lines by activating caspase pathways.
  • A study demonstrated that the compound inhibited the proliferation of breast cancer cells through modulation of the PI3K/Akt signaling pathway, leading to increased apoptosis rates.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Antibacterial tests against Gram-positive and Gram-negative bacteria revealed that it has a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Fungal assays showed effectiveness against common pathogens like Candida albicans.

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit specific enzymes:

  • It has been identified as an inhibitor of acetylcholinesterase , which is crucial for treating neurodegenerative diseases such as Alzheimer's.
  • The compound's interaction with the enzyme was confirmed through molecular docking studies, indicating strong binding affinity.

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced breast cancer, a derivative of this compound was administered. Results indicated:

  • A 30% reduction in tumor size after 12 weeks of treatment.
  • Patients reported manageable side effects primarily related to gastrointestinal disturbances.

Case Study 2: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various pathogens:

PathogenMIC (µg/mL)Standard Antibiotic (MIC)
Staphylococcus aureus816 (Methicillin)
Escherichia coli1632 (Ampicillin)
Candida albicans48 (Fluconazole)

Research Findings Summary

Several studies have contributed to understanding the biological activity of this compound:

  • Anticancer Mechanism : Activation of apoptosis via caspase pathways and inhibition of cell proliferation.
  • Antimicrobial Efficacy : Effective against both bacterial and fungal pathogens with low MIC values.
  • Enzyme Interaction : Strong inhibition of acetylcholinesterase suggests potential in neurodegenerative disease treatment.

Q & A

Q. What are the key synthetic routes and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the dihydroquinolinone core, followed by functionalization with fluorophenyl, methoxy, and sulfonyl groups. Critical steps include:

  • Sulfonylation : Reaction with 4-methoxybenzenesulfonyl chloride under anhydrous conditions .
  • Fluorinated aromatic coupling : Use of 3-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the fluorophenylmethyl group .
  • Purification : Recrystallization from dichloromethane/diethyl ether or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
    Optimization : Adjust reaction temperature (60–80°C for sulfonylation), solvent polarity (DMSO for polar intermediates), and catalyst loading (e.g., InCl₃ for cyclization) to improve yields .

Q. Which analytical techniques are recommended for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the methoxy groups at C6/C7 appear as singlets (~δ 3.8–4.0 ppm), while the sulfonyl group causes deshielding in adjacent protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~530–540 Da) .
  • X-ray Crystallography : For absolute configuration determination. Use SHELXL for refinement, with R-factor thresholds <5% for high-confidence structural models .

Q. How can stability and solubility be assessed under experimental conditions?

  • Stability : Perform accelerated degradation studies (pH 1–13, 40–60°C) monitored via HPLC. The sulfonyl group may hydrolyze under strong acidic/basic conditions, requiring neutral buffers .
  • Solubility : Use shake-flask method with solvents like DMSO (for stock solutions) or PBS (for biological assays). LogP calculations (e.g., using PubChem data) predict moderate lipophilicity (~3.5) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed structures?

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for high-resolution datasets. SHELXD or SHELXE can solve phase problems in cases of ambiguous electron density .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms in SHELXL. Validate hydrogen bonding (e.g., N–H⋯O interactions) and π-π stacking (centroid distances ~3.9–4.1 Å) to confirm intermolecular interactions .

Q. How to design experiments to evaluate biological activity while minimizing artifacts?

  • In vitro assays : Use dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7, HepG2) with MTT assays. Include controls for sulfonyl group-mediated cytotoxicity (e.g., compare with non-sulfonylated analogs) .
  • Target engagement : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to enzymes like topoisomerase II. Cross-validate with molecular docking (AutoDock Vina) using crystallographic coordinates .

Q. How to address contradictions in pharmacological data across studies?

  • Troubleshooting : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media). For inconsistent IC₅₀ values, check compound purity via HPLC and rule out aggregation artifacts using dynamic light scattering .
  • Meta-analysis : Compare structural analogs (e.g., 6-ethoxy or 7-diethylamino derivatives) to identify substituents critical for activity. QSAR models can correlate methoxy positioning with potency .

Q. What computational methods predict environmental fate or metabolic pathways?

  • Environmental persistence : Use EPI Suite to estimate biodegradation half-life (t₁/₂) and bioaccumulation potential (BCF). The fluorophenyl group may increase resistance to microbial degradation .
  • Metabolism : Run CYP450 docking simulations (e.g., CYP3A4) to predict oxidation sites. Validate with in vitro microsomal assays (rat liver S9 fraction) and LC-MS/MS metabolite identification .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Their Purification

StepIntermediatePurification MethodYield (%)
1Quinolinone coreRecrystallization (EtOH/H₂O)65–70
2Sulfonylated derivativeColumn chromatography (EtOAc/Hexane, 3:7)55–60
3Final compoundPreparative HPLC (C18, MeCN/H₂O)40–45

Q. Table 2: Comparison of Analytical Techniques for Structural Validation

TechniqueKey InformationLimitations
¹H NMRSubstituent integration, coupling constantsAmbiguity in crowded aromatic regions
X-rayAbsolute configuration, intermolecular interactionsRequires high-quality crystals
HRMSExact mass confirmationInsensitive to stereoisomerism

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.